Erbium(III) Acetate Tetrahydrate: Structural Architectures and Precursor Utility in Upconversion Theranostics
Erbium(III) Acetate Tetrahydrate: Structural Architectures and Precursor Utility in Upconversion Theranostics
Executive Summary
Erbium(III) acetate tetrahydrate (
This technical guide dissects the compound's triclinic dimeric structure, outlines a self-validating synthesis protocol for high-purity crystallization, and details its downstream application in developing "smart" drug delivery systems.
Part 1: Chemical Identity & Crystallographic Architecture
Fundamental Parameters
Erbium acetate exists predominantly as a tetrahydrate.[1][2][3] While hygroscopic, it is chemically stable under ambient conditions, distinguishing it from the more deliquescent chloride or nitrate salts.
| Parameter | Specification |
| IUPAC Name | Erbium(III) acetate tetrahydrate |
| Formula | |
| Molar Mass | 416.45 g/mol |
| Appearance | Pink, triclinic crystals |
| Solubility | High in water; moderate in polar organic solvents |
| Coordination Number | 9 (typical for light/mid lanthanides) |
Crystal Structure Analysis
The "monomer" formula
-
Space Group: Triclinic
. -
Dimeric Core: Two
centers are bridged by acetate groups. -
Coordination Sphere: Each Erbium atom is coordinated by oxygen atoms from bridging acetates, chelating acetates, and water molecules, typically achieving a coordination number of 9.
-
Lattice Water: The structure contains both coordinated water (bound to Er) and lattice water (held by hydrogen bonding in the crystal void), which influences the thermal decomposition profile.
Structural Visualization
The following diagram illustrates the conceptual connectivity of the Erbium Acetate dimer, highlighting the bridging ligands that stabilize the crystal lattice.
Figure 1: Conceptual connectivity of the centrosymmetric Erbium(III) acetate dimer, showing bridging vs. chelating ligands.
Part 2: Synthesis & Purification Protocols
For drug development applications, trace metal purity (99.99%+) is non-negotiable to prevent fluorescence quenching in UCNPs. The following protocol utilizes an acid digestion method followed by controlled evaporative crystallization.
Reaction Mechanism
Validated Protocol
-
Stoichiometric Digestion: Suspend 5.0g of Erbium Oxide (
) in 20 mL of deionized water. Slowly add 50% excess glacial acetic acid (approx. 15 mL) to ensure complete oxide consumption. -
Thermal Dissolution: Heat the mixture to 80°C with magnetic stirring. The solution should turn optically clear and pink.[4] Critical Step: If turbidity remains, filter through a 0.22 µm PTFE membrane to remove unreacted oxide.
-
pH Adjustment: Evaporate excess acid until the solution becomes viscous. Re-dissolve in minimal water and check pH. Maintain pH ~4-5 to prevent hydrolysis to basic acetates (
). -
Crystallization: Allow slow evaporation at room temperature. Do not force dry with high heat, as this promotes the formation of amorphous powders rather than defined crystals.
-
Harvesting: Wash crystals with cold ethanol (Erbium acetate has lower solubility in ethanol than water) and vacuum dry.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for high-purity Erbium Acetate Tetrahydrate.
Part 3: Thermal Behavior & Precursor Validation
Understanding the thermal decomposition is vital when using this compound as a precursor for high-temperature nanoparticle synthesis (thermal decomposition method).
Thermogravimetric Analysis (TGA) Profile
Data derived from TGA studies indicates a multi-step decomposition pathway.
| Temperature Range | Event | Mass Loss | Product Formed |
| 90°C – 130°C | Dehydration | ~17% | |
| 300°C – 350°C | Decomposition I | Variable | |
| 350°C – 400°C | Decomposition II | Variable | |
| > 590°C | Oxide Formation | Final |
Implication for Drug Dev: When synthesizing UCNPs via the thermal decomposition method (e.g., in oleic acid/octadecene), the reaction is typically conducted at 300-320°C. The acetate ligands decompose to form the monomeric species that nucleate the fluoride nanocrystals.
Part 4: Application in Bio-Nanotechnology (Theranostics)[5][6][7]
Erbium acetate is the primary dopant source for Upconversion Nanoparticles (UCNPs) , specifically
Mechanism of Action: Energy Transfer Upconversion (ETU)
-
Sensitizer (
): Absorbs 980 nm NIR light (high tissue penetration). -
Activator (
): Receives energy from Yb via non-radiative transfer. -
Emission:
emits visible photons (Green/Red) which can trigger photosensitive drugs or be detected for imaging.
The Theranostic Pipeline
Erbium acetate is introduced during the nucleation phase of the nanoparticle. The resulting UCNPs are then surface-modified for biocompatibility.
-
Photodynamic Therapy (PDT): The green/red emission from Er activates attached photosensitizers (e.g., Chlorin e6), producing singlet oxygen (
) to kill tumor cells. -
Controlled Drug Release: UCNPs coated in mesoporous silica or polymers (like Cellulose Acetate) carry chemotherapy agents (e.g., Doxorubicin). NIR irradiation triggers drug release.
UCNP Theranostic Workflow
Figure 3: From Erbium Acetate precursor to functionalized Theranostic Nanoplatform.
References
-
Crystallographic Data: Cambridge Structural Database (CSD), Ref Code JAXMAA .
-
Thermal Decomposition: Hussein, G. A. M. (2001). "Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity." Powder Technology, 118(3), 285–290.[1] [1]
-
UCNP Synthesis: Wang, F., & Liu, X. (2009).[6] "Recent advances in the chemistry of lanthanide-doped upconversion nanocrystals." Chemical Society Reviews, 38(4), 976-989.
-
Drug Delivery Applications: Duijnstee, E., et al. (2017).[7] "Lanthanide-doped Upconversion Nanoparticles for Emerging Applications in Drug Delivery and Therapeutics." University of Groningen.[7]
-
Theranostic Platforms: Topel, S. D., et al. (2020).[8] "Cellulose acetate encapsulated upconversion nanoparticles – A novel theranostic platform." Carbohydrate Polymers.
Sources
- 1. Erbium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. erbium acetate tetrahydrate [chemister.ru]
- 3. CAS 15280-57-6: Acetic acid, erbium(3+) salt, tetrahydrate [cymitquimica.com]
- 4. Erbium Acetate Hydrate Powder [stanfordmaterials.com]
- 5. Highly Red Light-Emitting Erbium- and Lutetium-Doped Core-Shell Upconverting Nanoparticles Surface-Modified with PEG-Folic Acid/TCPP for Suppressing Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rug.nl [rug.nl]
- 8. acikerisim.antalya.edu.tr [acikerisim.antalya.edu.tr]
